molecular formula C21H18N2O5 B022973 10-Methoxycamptothecin CAS No. 19685-10-0

10-Methoxycamptothecin

Cat. No.: B022973
CAS No.: 19685-10-0
M. Wt: 378.4 g/mol
InChI Key: KLFJSYOEEYWQMR-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methoxycamptothecin is a naturally occurring monoterpene indole alkaloid derived from the plant Camptotheca acuminata. It is a derivative of camptothecin, known for its potent anticancer properties. The compound has garnered significant interest due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Biochemical Analysis

Biochemical Properties

10-Methoxycamptothecin interacts with various enzymes, proteins, and other biomolecules. Phase I metabolites of this compound are primarily formed via demethylation, demethoxylation, and hydroxylation, while phase II metabolites mainly include glucuronide and sulfate of this compound and its phase I metabolites .

Cellular Effects

This compound has been found to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately leads to apoptosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. It has been found that this compound is rapidly absorbed and diffused into all the tissues sampled after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and diffused into all the tissues sampled, including the heart, liver, spleen, lung, kidney, and brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methoxycamptothecin typically involves the methylation of 10-hydroxycamptothecin. This process can be achieved through various methods, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are employed to enhance the yield of the compound from Camptotheca acuminata and other related species .

Chemical Reactions Analysis

Types of Reactions: 10-Methoxycamptothecin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique biological activities .

Scientific Research Applications

10-Methoxycamptothecin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 10-Methoxycamptothecin is unique due to its specific methylation at the 10th position, which can influence its solubility, stability, and biological activity. This modification can lead to differences in its pharmacokinetics and therapeutic potential compared to other camptothecin derivatives .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFJSYOEEYWQMR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941445
Record name 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19685-10-0
Record name 10-Methoxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxycamptothecin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Methoxycamptothecin
Reactant of Route 2
Reactant of Route 2
10-Methoxycamptothecin
Reactant of Route 3
Reactant of Route 3
10-Methoxycamptothecin
Reactant of Route 4
Reactant of Route 4
10-Methoxycamptothecin
Reactant of Route 5
Reactant of Route 5
10-Methoxycamptothecin
Reactant of Route 6
Reactant of Route 6
10-Methoxycamptothecin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.